ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate
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Overview
Description
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate is a complex organic compound with the molecular formula C19H22O6. It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a chromen-3-yl moiety substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethyl-2-oxo-2H-chromen-3-carbaldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. The chromen-3-yl moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Similar structure with an additional ethoxy group.
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate: Contains a chloro group instead of the chromen-3-yl moiety.
Uniqueness
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate is unique due to its specific substitution pattern on the chromen-3-yl moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-5-23-17(21)9-7-15-12(3)14-6-8-16(24-10-11(2)20)13(4)18(14)25-19(15)22/h6,8H,5,7,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKHOLAZFXGSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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